Hydrogen Bond Donor Count Reduction vs. Unsubstituted 1H-Indazole Analog
The N1-methyl group on (1-methyl-1H-indazol-7-yl)methanamine eliminates the indazole N-H hydrogen bond donor, reducing the total HBD count to 1 [1]. The direct comparator, (1H-indazol-7-yl)methanamine (CAS 944904-20-5), retains the N-H proton and consequently possesses an HBD count of 2 [2]. A lower HBD count is quantitatively correlated with improved passive membrane permeability, a critical parameter in oral drug design [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | (1H-indazol-7-yl)methanamine: 2 |
| Quantified Difference | Target compound has 1 fewer HBD |
| Conditions | PubChem computed property, Cactvs 3.4.8.18 algorithm |
Why This Matters
A higher HBD count is a well-established negative predictor of passive membrane permeation; selecting the N-methyl building block directly contributes to a lower HBD count in the final compound, a key advantage for programs targeting intracellular targets or oral bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44119281, (1-Methyl-1H-indazol-7-yl)methanamine. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 20358629, 1-(1H-Indazol-7-yl)methanamine. 2025. View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23, 3-25. View Source
